Dextilidine

Description

Contextualization of Dextilidine (B1205554) within Opioid Analgesic Chemistry and Pharmacology

Tilidine is a synthetic opioid analgesic developed in Germany in the late 1960s, primarily used for the management of moderate to severe pain wikipedia.orgpatsnap.com. As a prodrug, tilidine itself exhibits weak opioid activity but is rapidly metabolized in the liver and gut to its active metabolite, nortilidine (B1222713) wikipedia.orgnih.govresearchgate.net. Nortilidine is a potent agonist at the mu-opioid receptor, a key target for pain relief, and it readily crosses the blood-brain barrier to exert its analgesic effects nih.govresearchgate.netncats.iodovepress.com. This metabolic conversion and subsequent receptor interaction place tilidine and its active forms firmly within the realm of opioid analgesics, which act by binding to opioid receptors in the central and peripheral nervous systems to modulate pain perception wikipedia.orgdovepress.compainphysicianjournal.comwikipedia.org. The pharmacological profile of tilidine is largely attributed to its active metabolite, nortilidine, which exhibits a significantly higher affinity for the mu-opioid receptor compared to the parent compound nih.govresearchgate.net.

Stereochemical Definition and Significance of (1S,2R)-Tilidine (this compound)

This compound is precisely defined as the (1S,2R)-isomer of tilidine nih.govebi.ac.uk. This specific stereochemical configuration is of paramount importance because it is primarily this isomer, through its active metabolite nortilidine, that is responsible for the compound's significant analgesic activity wikipedia.orgnih.govebi.ac.uk. The Cahn-Ingold-Prelog (CIP) system is used to assign absolute configurations to chiral centers, designating them as R (rectus, right) or S (sinister, left) based on the spatial arrangement of substituents around a chiral atom spcmc.ac.infunaab.edu.ngyoutube.comlibretexts.org. In the case of this compound, the (1S,2R) designation specifies the precise three-dimensional orientation of the key functional groups at the two chiral centers of the molecule nih.govebi.ac.uk. The significance of this stereochemical definition lies in the fact that other stereoisomers of tilidine may exhibit different pharmacological potencies or even different types of biological activity, or be inactive altogether portico.orgnih.govnih.gov. Therefore, understanding and isolating the (1S,2R)-isomer, this compound, is fundamental to comprehending the mechanism of action and optimizing the therapeutic potential of tilidine-based analgesics.

Data Table: Chemical and Pharmacological Information

| Property/Identifier | Value | Source(s) |

| Chemical Name | This compound (specific isomer of Tilidine) | nih.govebi.ac.uk |

| Molecular Formula | C₁₇H₂₃NO₂ | wikipedia.orgncats.ionih.gov |

| Molecular Weight | 273.37 g/mol | ncats.ionih.gov |

| CAS Number | 51931-66-9 (Tilidine racemate) | wikipedia.orgnih.gov |

| IUPAC Name | ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate | nih.gov |

| Classification | Synthetic Opioid Analgesic | wikipedia.orgpatsnap.com |

| Primary Target Receptor | Mu-opioid receptor (via active metabolite nortilidine) | nih.govresearchgate.netncats.iodovepress.compainphysicianjournal.com |

| Active Metabolite | Nortilidine | wikipedia.orgnih.govresearchgate.net |

Compound Names Mentioned:

this compound

Tilidine

Nortilidine

Ent-dextilidine

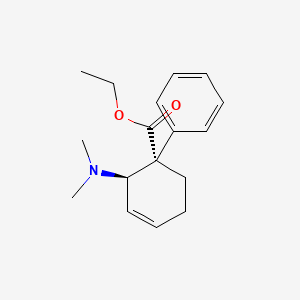

Structure

2D Structure

3D Structure

Properties

CAS No. |

51931-66-9 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

InChI Key |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Isomeric SMILES |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

Other CAS No. |

20380-58-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization of Dextilidine

Stereoselective Synthesis of the Dextilidine (B1205554) Core Structure

The synthesis of the this compound core, chemically known as ethyl (2S,3R)-2-methyl-3-phenyl-3-(pyrrolidin-1-yl)propanoate, requires meticulous control over two contiguous stereocenters. The development of synthetic strategies to achieve the desired (2S,3R) configuration is a key focus of research in this area.

Exploration of Key Synthetic Routes and Mechanistic Pathways

While specific literature detailing the synthesis of this compound is scarce, plausible synthetic routes can be extrapolated from established methodologies for the synthesis of structurally related β-amino esters. A prominent approach involves the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound containing an acidic proton, such as an ester enolate.

A potential pathway to the this compound core could involve the reaction of benzaldehyde, pyrrolidine (B122466), and the enolate of ethyl propionate (B1217596). The mechanistic pathway of the Mannich reaction typically proceeds through the formation of an iminium ion from the reaction of the aldehyde and the amine. This electrophilic iminium ion then reacts with the nucleophilic enolate of the ester. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, the nature of the catalyst, and the specific reagents used. Organocatalytic and metal-catalyzed variations of the Mannich reaction have been extensively studied to control the diastereoselectivity and enantioselectivity of the products. acs.orgnih.govnih.govrsc.orgorganic-chemistry.org

For the synthesis of a related compound, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, a Michael addition reaction has been employed. chemicalbook.com This involves the addition of pyrrolidine to methyl methacrylate. While this method is effective for the synthesis of the achiral analogue, it does not inherently provide the stereocontrol necessary for this compound. However, this route could potentially be adapted using chiral auxiliaries or catalysts to induce stereoselectivity.

Enantioselective Methodologies for Chiral Control

Achieving the specific (2S,3R) stereochemistry of this compound necessitates the use of enantioselective methodologies. Modern asymmetric synthesis offers several powerful tools to control the formation of chiral centers.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have proven to be highly effective in catalyzing asymmetric Mannich reactions. acs.orgmdpi.com These catalysts can activate both the imine and the enolate components, guiding the reaction through a stereochemically defined transition state to yield a product with high enantiomeric excess. For instance, a chiral bifunctional thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine has been successfully used in the asymmetric Mannich reaction for the synthesis of chiral β-amino esters. acs.org

Chiral Auxiliaries: Another established strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. In the context of this compound synthesis, a chiral auxiliary could be attached to the propionate starting material to direct the stereoselective addition to the iminium ion.

Metal Catalysis: Chiral metal complexes can also be employed to catalyze enantioselective Mannich-type reactions. These catalysts can create a chiral environment around the reacting species, thereby influencing the stereochemical course of the reaction.

Diastereomeric Separation and Epimerization Strategies

When a synthetic route produces a mixture of diastereomers, separation and epimerization strategies become crucial. The two stereocenters in this compound can exist in four possible configurations: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).

Chromatographic Separation: Diastereomers have different physical properties and can often be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The choice of the stationary phase and the mobile phase is critical for achieving good separation.

Crystallization: Diastereomers can also be separated by fractional crystallization. This method relies on the differential solubility of the diastereomeric salts formed by reacting the mixture with a chiral resolving agent.

Epimerization: In some cases, it may be possible to convert an undesired diastereomer into the desired one through an epimerization reaction. This involves selectively inverting the configuration of one of the stereocenters. Epimerization can often be achieved by treating the compound with a base, which can deprotonate the acidic proton at the α-position to the ester, leading to the formation of an enolate intermediate. Subsequent reprotonation can then lead to a mixture of diastereomers, potentially enriching the desired isomer under thermodynamic control.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues are fundamental to understanding the structure-activity relationships (SAR) of a compound and for optimizing its therapeutic properties.

Structural Modifications for Investigating Receptor Interactions and Selectivity

To investigate the interactions of this compound with its biological target, a series of structural modifications can be systematically introduced. These modifications can probe the importance of different structural features for receptor binding and selectivity.

| Modification Site | Potential Modifications | Rationale |

| Phenyl Ring | Substitution with electron-donating or electron-withdrawing groups; replacement with other aromatic or heteroaromatic rings. | To explore the role of electronic and steric effects of the aromatic ring on receptor binding. |

| Pyrrolidine Ring | Ring expansion or contraction (e.g., piperidine, azetidine); substitution on the ring. | To investigate the importance of the size and conformation of the heterocyclic moiety for receptor interaction. |

| Ethyl Ester | Variation of the alcohol component (e.g., methyl, propyl); conversion to an amide or other functional groups. | To assess the role of the ester group in binding and to modulate physicochemical properties. |

| Methyl Group | Removal or replacement with other alkyl groups. | To determine the steric and electronic contribution of the methyl group to receptor affinity and selectivity. |

The synthesis of these analogues would follow similar stereoselective routes as described for the parent this compound, with the appropriate modifications to the starting materials. The synthesized analogues would then be evaluated in receptor binding assays to determine their affinity and selectivity, providing valuable SAR data. nih.govchemrxiv.orgnih.govnih.govresearchgate.net

Prodrug Design Principles and Chemical Approaches to Modulate Metabolism

Prodrug design is a well-established strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). For this compound, which contains an ester functionality, several prodrug approaches could be considered to modulate its metabolism.

One common metabolic pathway for esters is hydrolysis by esterases to the corresponding carboxylic acid. If rapid hydrolysis is a metabolic liability leading to a short duration of action, the ester group can be modified to be more sterically hindered, thereby slowing the rate of enzymatic cleavage.

Conversely, if the parent carboxylic acid is the desired active form but has poor oral bioavailability, the ethyl ester of this compound could be considered a prodrug. The ester masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing absorption across biological membranes. After absorption, the ester would be hydrolyzed by esterases to release the active carboxylic acid.

| Prodrug Strategy | Chemical Modification | Intended Outcome |

| Increased Metabolic Stability | Replacement of the ethyl ester with a more sterically hindered ester (e.g., tert-butyl ester). | Slower rate of hydrolysis by esterases, leading to a longer duration of action. |

| Enhanced Oral Bioavailability | If the corresponding carboxylic acid is the active form, the ethyl ester acts as a prodrug. | Increased lipophilicity for better absorption, followed by in vivo hydrolysis to the active acid. |

| Targeted Delivery | Conjugation of the this compound core to a promoiety that is recognized by specific transporters or enzymes at the target site. | Increased concentration of the active drug at the desired site of action, potentially reducing off-target side effects. |

Emerging Green Chemistry Approaches in this compound Synthesis

Sustainable Solvents: A significant area for greening the synthesis of this compound is the replacement of conventional organic solvents with more environmentally benign alternatives. Research has shown that Diels-Alder reactions can be effectively carried out in various sustainable media. nih.govresearchgate.netnih.gov

Water: Performing the cycloaddition in water could offer significant environmental benefits and may even enhance reaction rates and selectivity. nih.gov

Bio-based Solvents: Solvents derived from biomass, such as glycerol (B35011) and gluconic acid, are biodegradable and non-toxic alternatives. nih.govresearchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be recyclable. nih.govresearchgate.net

| Green Approach | Potential Advantages | Example Solvents |

| Use of Sustainable Solvents | Reduced toxicity, biodegradability, potential for rate enhancement. | Water, Glycerol, Gluconic Acid, Deep Eutectic Solvents |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced byproducts. | Diels-Alderases |

| Flow Chemistry | Improved safety, better process control, ease of scalability. | Continuous flow reactors |

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions. nih.gov The discovery of enzymes capable of catalyzing Diels-Alder reactions, known as Diels-Alderases, opens up the possibility of a biocatalytic route to this compound. nih.govnih.gov This could potentially lead to a highly stereoselective synthesis, directly yielding the desired this compound isomer and eliminating the need for isomer separation or epimerization.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer significant advantages in terms of safety, process control, and scalability. thieme-connect.comusp.brrsc.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. nih.gov This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The synthesis of other opioids, such as fentanyl, has been successfully demonstrated using flow chemistry. researchgate.netthieme-connect.com

Molecular Pharmacology and Receptor Interactions of Dextilidine and Its Metabolites

Dextilidine (B1205554) as a Prodrug: Enzymatic Biotransformation Pathways

This compound is recognized as a prodrug, meaning it is administered in an inactive or less active form and is converted into its active therapeutic agent through metabolic processes within the body. This biotransformation is crucial for its pharmacological efficacy.

Structural Elucidation of Active Metabolites (e.g., Nortilidine)

The primary active metabolite of this compound is nortilidine (B1222713). This compound itself is the (1S,2R)-isomer of tilidine, a racemate also containing the (1R,2S)-enantiomer. Upon administration, this compound is metabolized in the liver to nortilidine, which is the principal contributor to the analgesic activity chemicalbook.comebi.ac.ukwikipedia.org. Nortilidine is structurally characterized as ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate nih.gov. This transformation involves the removal of one methyl group from the dimethylamino moiety of this compound.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | SMILES | Role |

| This compound | C₁₆H₂₁NO₂ | 259.34 | CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 | Prodrug |

| Nortilidine | C₁₆H₂₁NO₂ | 259.34 | CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2 | Active Metabolite |

Identification and Characterization of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19) Involved in Metabolism

The hepatic metabolism of this compound, specifically its conversion to the active metabolite nortilidine, is primarily mediated by cytochrome P450 (CYP) enzymes. Key enzymes identified in this biotransformation process include CYP3A4 and CYP2C19 wikipedia.orgbluelight.org. These enzymes are critical for Phase I oxidative metabolism, playing a central role in the deactivation or, in the case of prodrugs, the activation of various xenobiotics, including pharmaceuticals pharmacologyeducation.orgmdpi.com. The involvement of CYP3A4 and CYP2C19 highlights the potential for drug-drug interactions with substances that inhibit or induce these specific CYP isoforms, which could alter the pharmacokinetic profile and efficacy of this compound wikipedia.orgpharmacologyeducation.org.

| Enzyme Identified | Role in this compound Metabolism |

| CYP3A4 | Catalyzes the conversion of this compound to its active metabolite. |

| CYP2C19 | Catalyzes the conversion of this compound to its active metabolite. |

Opioid Receptor Binding Kinetics and Ligand-Receptor Dynamics

The analgesic effects of this compound are predominantly exerted through its active metabolite, nortilidine, which interacts with the opioid receptor system, particularly the mu-opioid receptor (MOR).

Affinity and Selectivity Profiles for Mu-Opioid Receptors

Nortilidine, derived from this compound, functions as a full agonist at the mu-opioid receptor (MOR) bluelight.orgevitachem.com. The MOR is a G-protein coupled receptor (GPCR) that plays a pivotal role in pain perception, reward, and other physiological processes painphysicianjournal.comnih.gov. Activation of MORs by agonists like nortilidine leads to the modulation of neuronal activity, ultimately resulting in analgesia wikipedia.orgevitachem.combluelight.org. While specific quantitative binding affinity (e.g., Ki or IC50 values) for this compound or nortilidine at the MOR is not detailed in the provided search results, their classification as MOR agonists underscores their direct engagement with these receptors to produce their therapeutic effects. Opioid receptors, including the MOR, are known to mediate a range of effects, such as supraspinal analgesia, respiratory depression, and euphoria painphysicianjournal.com.

Intracellular Signaling Cascades and Cellular Responses Induced by this compound Metabolites

Upon binding to the mu-opioid receptor, nortilidine, the active metabolite of this compound, initiates a cascade of intracellular signaling events. Activation of opioid receptors typically involves the coupling to inhibitory G-proteins (Gi/o), which then modulate intracellular effectors such as adenylyl cyclase and ion channels painphysicianjournal.comtermedia.plresearchgate.net. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can, in turn, influence the activity of protein kinase A (PKA) and alter the phosphorylation state of various downstream proteins, including ion channels and transcription factors painphysicianjournal.comtermedia.plresearchgate.netmdpi.com.

Furthermore, opioid receptor activation can trigger the dissociation of G-protein subunits, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) researchgate.netmdpi.com. These second messengers can lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), contributing to the complex cellular responses observed with opioid receptor activation researchgate.net. These intracellular events collectively mediate the analgesic effects, as well as other physiological responses associated with opioid receptor engagement painphysicianjournal.com.

Compound List:

this compound

Nortilidine

G Protein-Coupled Receptor (GPCR) Activation and Effector Coupling

GPCRs are a large family of transmembrane receptors that mediate cellular responses to a vast array of extracellular signals, including neurotransmitters and hormones wikipedia.orgresearchgate.net. Upon activation by a ligand, GPCRs undergo conformational changes that enable them to interact with intracellular heterotrimeric G proteins researchgate.netncats.io. This interaction leads to the exchange of GDP for GTP on the G protein's alpha subunit, activating the G protein and initiating downstream signaling cascades.

Opioid receptors, including the mu-opioid receptor targeted by nortilidine, are classically coupled to inhibitory G proteins (Gi) ebi.ac.ukgoogle.com. Activation of Gi-coupled GPCRs typically leads to:

Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic adenosine monophosphate (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) wikipedia.orgebi.ac.uk.

Modulation of Ion Channels: Gi activation can also lead to the opening of G protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals ebi.ac.uknih.gov.

These downstream effects collectively contribute to the analgesic and other central nervous system effects associated with opioid receptor activation.

Beta-Arrestin Recruitment and Desensitization Mechanisms

A critical aspect of GPCR regulation involves desensitization and internalization, processes often mediated by beta-arrestins chemspider.comresearchgate.netgoogle.com.pgebi.ac.uk. Following ligand binding and G protein activation, GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates binding sites for beta-arrestins chemspider.comresearchgate.net.

Beta-arrestin binding to the phosphorylated receptor serves several functions:

Uncoupling from G proteins: Beta-arrestins physically block the interaction between the GPCR and G proteins, thereby terminating G protein-mediated signaling chemspider.comgoogle.com.pgebi.ac.uk.

Receptor Internalization: Beta-arrestins act as adaptors, mediating the internalization of GPCRs from the plasma membrane into endosomes, a process often involving clathrin-coated pits wikipedia.orgchemspider.comebi.ac.uk. This endocytosis further limits the receptor's ability to signal.

Scaffolding: Beta-arrestins can also scaffold signaling enzymes, such as phosphodiesterases and diacylglycerol kinases, which can further modulate downstream second messenger levels chemspider.com.

Through these mechanisms, beta-arrestin recruitment plays a crucial role in attenuating receptor signaling and preventing overstimulation, contributing to receptor desensitization and the development of tolerance with prolonged opioid exposure.

Exploration of Non-Opioid Receptor Interactions and Polypharmacological Aspects

Polypharmacology refers to the phenomenon where a single drug molecule interacts with multiple biological targets, including its intended target and various off-target proteins drugbank.com. This can lead to a complex pharmacological profile, potentially contributing to both therapeutic effects and adverse events drugbank.com. While opioids are primarily known for their interactions with opioid receptors, some opioid compounds have been shown to engage with other receptor systems.

Identification of Off-Target Binding and Its Mechanistic Consequences

The identification of off-target binding is crucial for understanding a drug's complete pharmacological profile and predicting potential side effects or novel therapeutic applications drugbank.com. Off-target interactions can occur with receptors, enzymes, ion channels, or transporters that are not the primary intended targets drugbank.com. The mechanistic consequences of such binding depend on the specific off-target protein and the nature of the interaction (e.g., activation, inhibition). For this compound and its active metabolite, nortilidine, specific off-target interactions beyond the opioid receptor system were not detailed in the provided search results.

Modulation of Neurotransmitter Systems beyond the Opioid System

The central nervous system is a complex network where various neurotransmitter systems interact. Opioid signaling, particularly through the mu-opioid receptor, is known to influence other neurotransmitter systems, such as dopaminergic, noradrenergic, and serotonergic pathways ebi.ac.uk. These interactions can occur through direct receptor modulation, indirect neuronal circuitry effects, or through the modulation of neuroendocrine and inflammatory responses. For instance, opioid receptor activation can indirectly affect dopamine (B1211576) release in reward pathways. While these broader modulatory effects are characteristic of opioid pharmacology, specific instances of this compound or its metabolites directly modulating neurotransmitter systems beyond the opioid pathway were not elucidated in the search results.

Structure Activity Relationship Sar Studies of Dextilidine and Its Derivatives

Elucidation of Key Pharmacophoric Elements for Opioid Agonism

The opioid activity of dextilidine (B1205554) is intrinsically linked to its biotransformation into nortilidine (B1222713). Therefore, the key pharmacophoric elements are best understood by examining the structure of nortilidine and its interaction with opioid receptors. The essential structural features for opioid agonism in nortilidine, derived from this compound, include:

A Tertiary Amine: The dimethylamino group in this compound is metabolized to a secondary amine in nortilidine. This protonatable nitrogen is a critical feature for interaction with the anionic site of the opioid receptor.

A Phenyl Group: The presence of an aromatic ring is a common feature in many opioid analgesics, contributing to the binding affinity at the receptor through hydrophobic interactions.

An Ethyl Ester Group: While this compound itself is a weak opioid, the ester group plays a role in its prodrug nature. The specific stereochemical arrangement of this group in relation to the phenyl and amino groups is vital for proper metabolic activation and subsequent receptor binding of nortilidine.

The spatial arrangement of these key elements in the (1S,2R) configuration is paramount for effective binding to and activation of the μ-opioid receptor.

The Definitive Role of Stereochemistry in Receptor Binding and Efficacy

Stereochemistry is the most critical factor in the structure-activity relationship of this compound. The absolute configuration at the two chiral centers of the cyclohexene ring determines whether the molecule will have analgesic activity.

This compound possesses the (1S,2R) configuration. Its enantiomer, ent-dextilidine, has the (1R,2S) configuration. nih.gov Pharmacological studies have demonstrated that the analgesic activity resides almost exclusively in the (1S,2R) isomer (this compound) after its conversion to (1S,2R)-nortilidine. The (1R,2S)-isomer is largely inactive.

This stereoselectivity is a hallmark of opioid receptor interactions, where the three-dimensional arrangement of functional groups must be precise to fit into the chiral binding pocket of the receptor. The specific orientation of the amino and phenyl groups in the (1S,2R) isomer allows for optimal interaction with the amino acid residues within the μ-opioid receptor, leading to receptor activation and the subsequent analgesic effect.

| Isomer | Stereochemistry | Opioid Activity |

| This compound | (1S,2R) | Active (as a prodrug for nortilidine) |

| ent-Dextilidine | (1R,2S) | Inactive |

Principles of Rational Drug Design Applied to this compound-Based Compounds

The understanding of the SAR of this compound and its active metabolite, nortilidine, provides a foundation for the rational design of new analgesic agents. Key principles that can be applied include:

Stereoselective Synthesis: To maximize therapeutic efficacy and minimize potential side effects from the inactive isomer, synthetic routes should be designed to produce only the active (1S,2R) stereoisomer.

Metabolic Stability and Prodrug Modification: The conversion of the prodrug to the active metabolite is a key step. Modifications to the ethyl ester group could be explored to alter the rate of metabolism, potentially leading to a faster onset or longer duration of action.

Bioisosteric Replacement: The phenyl group and the dimethylamino group are crucial for activity. Bioisosteric replacements of these groups could be investigated to potentially enhance potency, alter receptor selectivity (e.g., for different opioid receptor subtypes), or improve the pharmacokinetic profile.

Computational Chemistry Approaches in SAR Analysis

While specific computational studies on this compound are not widely published, the principles of computational chemistry are broadly applied in opioid research and can be extrapolated to understand the SAR of this compound-based compounds.

Molecular docking simulations could be employed to model the interaction of (1S,2R)-nortilidine with the μ-opioid receptor. These studies would help to:

Visualize the binding pose of the active metabolite within the receptor's active site.

Identify the key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand.

Provide a molecular basis for the observed stereoselectivity, demonstrating why the (1S,2R) isomer binds more favorably than the (1R,2S) isomer.

Molecular dynamics simulations could further be used to study the stability of the ligand-receptor complex over time and to understand the conformational changes in the receptor upon ligand binding that lead to its activation.

A QSAR study on a series of this compound derivatives would involve the following steps:

Data Set Generation: Synthesizing a series of analogs with variations in substituents on the phenyl ring, modifications to the amino group, and changes to the ester moiety.

Descriptor Calculation: For each analog, a range of physicochemical and structural descriptors would be calculated (e.g., lipophilicity, electronic properties, steric parameters).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical model that correlates the calculated descriptors with the observed biological activity (e.g., receptor binding affinity or analgesic potency).

Such a QSAR model could then be used to predict the activity of novel, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective opioid analgesics.

Preclinical Mechanistic Investigations of Dextilidine in Advanced Biological Models

Cellular and Subcellular Studies of Opioid Receptor Activation and Regulation

Dextilidine (B1205554) primarily exerts its analgesic effects through activation of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. aneskey.comnih.govmdpi.com The (1S,2R)-isomer of this compound is responsible for its analgesic activity. nih.gov Studies on cloned opioid receptors have shown that nortilidine (B1222713), the active metabolite of tilidine, is a selective MOR agonist with an affinity approximately 100-fold greater than its parent compound, tilidine. mdpi.comresearchgate.net In contrast, it displays negligible agonist activity at δ- and κ-opioid receptors. mdpi.comjournals.co.za The binding of this compound to the MOR initiates a cascade of intracellular signaling events that ultimately lead to analgesia. nih.gov

Receptor Internalization, Trafficking, and Resensitization Mechanisms

Opioid receptor internalization, a process of receptor endocytosis from the cell surface, is a critical mechanism for regulating receptor signaling and is often associated with the development of tolerance to opioid agonists. science.gov However, studies have shown that this compound, along with other opioids like morphine and pethidine, fails to induce significant µ-opioid receptor endocytosis in human embryonic kidney (HEK) 293 cells, even at high concentrations. science.govcaldic.comdoi.org This lack of receptor internalization distinguishes this compound from other opioid agonists like DAMGO, sufentanil, and etonitazene, which are potent inducers of MOR internalization. science.govcaldic.com

The inability of this compound to promote significant receptor endocytosis suggests that the development of tolerance to its analgesic effects may follow a different molecular pathway compared to opioids that strongly induce internalization. The prevailing hypothesis for non-internalizing agonists is that an accumulation of desensitized receptors on the plasma membrane may contribute to a greater degree of opioid tolerance. doi.org

Gene Expression and Proteomic Signatures Modulated by this compound Metabolites

The long-term administration of opioids can lead to adaptive changes in gene expression and protein synthesis within the central nervous system, contributing to the development of tolerance and dependence. While specific studies on the gene expression and proteomic signatures modulated by this compound metabolites are limited, research on other µ-opioid agonists provides a framework for potential mechanisms. Chronic opioid treatment can alter the expression of genes related to synaptic plasticity and neuroinflammation. nih.gov

Further research is required to specifically delineate the transcriptional and translational changes induced by this compound and its subsequent metabolites, such as bisnortilidine (B1196192). researchgate.net Such studies would provide valuable insights into the long-term cellular adaptations to this compound exposure and the molecular basis of its sustained analgesic efficacy and potential for dependence.

In Vitro and In Vivo Models for Mechanistic Exploration

The analgesic and other central nervous system effects of this compound have been investigated in various in vitro and in vivo preclinical models. These studies have been instrumental in elucidating its mechanism of action and its effects on both the central and peripheral nervous systems.

Assessment of Central and Peripheral Nervous System Mechanisms

In vivo studies in rats have demonstrated that the analgesic effect of tilidine, which is mediated by its active metabolite this compound, is completely antagonized by the opioid antagonist naloxone. researchgate.netebi.ac.uk This provides strong evidence that the analgesic properties of this compound are mediated through the activation of opioid receptors. Further in vitro studies using the electrically stimulated guinea pig ileum and the mouse vas deferens have confirmed that this compound and its metabolite bisnortilidine, rather than the parent compound tilidine, exhibit affinity for opiate receptors. researchgate.netebi.ac.uk

Chronic administration of tilidine to rats has been shown to induce a considerable degree of physical dependence, which is attributed to the in vivo conversion to this compound. researchgate.netebi.ac.ukresearchgate.net In isolated ileum from chronically morphinized guinea pigs, both nortilidine and bisnortilidine were able to substitute for morphine in preventing withdrawal symptoms, indicating their potential to produce dependence. ebi.ac.uk The (1R,2S)-isomer of nortilidine has been noted to possess NMDA antagonist activity, a property that could potentially modulate opioid tolerance and other neuronal processes. wikipedia.org

Neurotransmitter Release and Reuptake Modulation Studies

Opioid agonists are known to modulate the release of various neurotransmitters in the brain. The activation of µ-opioid receptors by this compound leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This reduction in cAMP can subsequently inhibit the release of several neurotransmitters, including substance P, GABA, dopamine (B1211576), acetylcholine, and noradrenaline. nih.govmdpi.com The binding of nortilidine to µ-opioid receptors also causes neuronal hyperpolarization by increasing potassium ion conductance and decreasing calcium ion conductance, which further reduces neuronal excitability and neurotransmitter release. nih.gov

Some sources have suggested that this compound also acts as a dopamine reuptake inhibitor. wikipedia.org However, this claim has been contested, with other analyses of the primary literature finding no direct evidence to support this mechanism. patsnap.com Further research is needed to definitively characterize the effects of this compound on dopamine and other monoamine transporter systems.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical models is essential for predicting its behavior in humans. Tilidine itself is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver and gut to form its active metabolite, this compound (nortilidine). nih.govresearchgate.net This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19. journals.co.zanih.govfda.gov

Studies in healthy human volunteers have shown that while about two-thirds of a tilidine dose is metabolized to nortilidine, only about half of that amount becomes systemically available due to further metabolism to bisnortilidine. ebi.ac.ukuni-frankfurt.de The disposition of the metabolites appears to be limited by their rate of formation. uni-frankfurt.de While detailed pharmacokinetic parameters for this compound in preclinical species like rats and mice are not extensively reported in the provided literature, the general principles of its formation from tilidine and subsequent elimination are understood. The analgesic effect of tilidine in rats is well-established and is directly attributable to the formation of this compound. researchgate.netebi.ac.uk

Pharmacokinetic Parameters of Tilidine and its Metabolites in Humans

| Compound | Bioavailability (Oral) | Terminal Half-life (single oral dose) | Primary Metabolizing Enzymes |

| Tilidine | ~6% | - | CYP3A4, CYP2C19 |

| Nortilidine (this compound) | ~99% (from Tilidine) | ~3.3 hours | - |

| Bisnortilidine | - | ~5 hours | - |

Data compiled from human studies. researchgate.net

Characterization of Absorption, Distribution, and Elimination Profiles

The pharmacokinetic profile of tilidine, the parent compound of this compound, is characterized by rapid absorption and extensive first-pass metabolism. Following oral administration, tilidine is quickly absorbed, with analgesic effects initiating within 10-15 minutes. wikipedia.org However, the systemic bioavailability of the parent drug is low, approximately 6%, due to this pronounced first-pass effect. nih.gov

The distribution of tilidine and its active metabolite, nortilidine, varies significantly. Tilidine exhibits a much larger volume of distribution compared to nortilidine. researchgate.net This suggests broader distribution of the prodrug into tissues. Nortilidine readily crosses the blood-brain barrier to exert its analgesic effects at opioid receptors in the central nervous system. researchgate.net

Elimination of tilidine and its metabolites primarily occurs via the kidneys, with about 90% of the metabolized drug being excreted in the urine. wikipedia.org A smaller portion is eliminated through feces. wikipedia.org The terminal elimination half-life of the active metabolite, nortilidine, is reported to be between 3 and 5 hours. wikipedia.org

Table 1: Pharmacokinetic Parameters of Tilidine and Nortilidine

| Parameter | Tilidine | Nortilidine |

|---|---|---|

| Systemic Bioavailability (Oral) | 6% | 99% |

| Volume of Distribution | 1326 +/- 477 L | 275 +/- 79 L |

| Clearance | 1198 +/- 228 ml/min | 749 +/- 119 ml/min |

| Elimination Half-Life | - | 3-5 hours |

| Primary Route of Elimination | Renal (90%) | - |

Prodrug Activation Kinetics and Metabolite Exposure Dynamics

Tilidine functions as a prodrug, undergoing rapid and extensive conversion to its pharmacologically active metabolite, nortilidine, primarily in the liver and gut. wikipedia.org This bioactivation is a critical step, as nortilidine is a potent agonist at the µ-opioid receptor, while tilidine itself has only weak opioid activity. wikipedia.orgnih.gov The conversion from tilidine to nortilidine is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19. wikipedia.orgresearchgate.net

Studies have shown that approximately two-thirds of an administered dose of tilidine is metabolized to nortilidine. researchgate.net However, due to sequential metabolism, only about one-third of the initial dose becomes systemically available as the active nortilidine. researchgate.netresearchgate.net Nortilidine is further metabolized to the inactive bisnortilidine. researchgate.net The plasma concentration-time curves of the parent drug and its metabolites tend to decline in parallel, indicating that the disposition of the metabolites is limited by their rate of formation. researchgate.net

The peak analgesic effect after oral administration of tilidine is typically reached within 25-50 minutes, which corresponds to the rapid formation and availability of nortilidine. wikipedia.org The dynamics of metabolite exposure reveal a sequential process where tilidine is converted to nortilidine, which is then converted to bisnortilidine. researchgate.net

Table 2: Metabolic Conversion of Tilidine

| Conversion Step | Metabolite | Primary Enzymes | Systemic Availability from Tilidine Dose |

|---|---|---|---|

| Tilidine to Nortilidine | Nortilidine (active) | CYP3A4, CYP2C19 | ~33% |

| Nortilidine to Bisnortilidine | Bisnortilidine (inactive) | Not specified | - |

Advanced Research and Development Directions for Dextilidine Based Compounds

Strategies for Fine-Tuning Opioid Receptor Bias and Signaling Specificity

The concept of "biased agonism" or "functional selectivity" represents a frontier in opioid research, aiming to develop analgesics that preferentially activate desired signaling pathways while avoiding those associated with adverse effects. mdpi.comnih.gov For Dextilidine-based compounds, research could focus on modulating their interaction with opioid receptors, primarily the µ-opioid receptor (MOR), to achieve a G protein signaling bias. The prevailing hypothesis suggests that G protein pathway activation is responsible for analgesia, whereas the β-arrestin pathway is implicated in side effects like respiratory depression and tolerance. mdpi.comnih.gov

Strategies to achieve this fine-tuning involve precise structural modifications to the This compound (B1205554) scaffold. The goal is to create analogues that stabilize specific receptor conformations upon binding, thereby selectively engaging downstream signaling effectors. nih.govmdpi.com Atomic-level simulations and structural biology studies can elucidate how specific ligand-receptor interactions influence the recruitment of either G proteins or β-arrestin. mdpi.comiasp-pain.org For instance, modifying functional groups on a this compound analogue could alter its interaction with key amino acid residues within the MOR binding pocket, leading to distinct bias profiles. iasp-pain.org

Research efforts would systematically synthesize and evaluate a series of this compound derivatives to map their structure-bias relationships. This involves comparing their potency and efficacy for G protein activation (e.g., via cAMP inhibition assays) versus β-arrestin recruitment (e.g., via BRET or FRET-based assays). The "bias factor" is a quantitative measure used to compare the relative preference of a compound for one pathway over another, benchmarked against a balanced agonist like morphine.

Table 1: Hypothetical Bias Factors for this compound Analogues This interactive table illustrates how different structural modifications to a hypothetical this compound scaffold could influence its signaling bias at the µ-opioid receptor.

| Compound | Modification | G Protein EC50 (nM) | β-Arrestin EC50 (nM) | Bias Factor (vs. Morphine) |

|---|---|---|---|---|

| This compound | Parent Compound | 10 | 15 | 1.5 (Slight G-protein bias) |

| Analog DX-A | Addition of hydroxyl group | 8 | 50 | 6.25 (Strong G-protein bias) |

| Analog DX-B | Isosteric replacement | 12 | 10 | 0.83 (Balanced/Slight β-arrestin bias) |

| Analog DX-C | Bulky substituent added | 25 | >1000 | >40 (Highly G-protein biased) |

Innovations in Prodrug Design for Controlled Release and Activation

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges and optimize drug delivery. nih.govsemanticscholar.org For this compound, a prodrug approach could be employed to control its release profile, improve its transport across biological barriers like the blood-brain barrier, or target its activation to specific tissues. nih.gov A prodrug is an inactive derivative that is converted in vivo to the active parent drug through enzymatic or chemical reactions. ijnrd.org

Innovations in this area move beyond simple ester prodrugs to more sophisticated, targeted systems. Key strategies applicable to this compound could include:

Enzyme-Activated Prodrugs: This involves attaching a promoiety to this compound that is cleaved by a specific enzyme overexpressed in the target tissue (e.g., the central nervous system). ijnrd.org This approach can enhance site-specificity and reduce systemic exposure. nih.gov

Transporter-Targeted Prodrugs: The this compound molecule could be conjugated to a ligand recognized by specific membrane transporters. This strategy can facilitate passage across cellular barriers.

Sustained-Release Formulations: By modifying this compound's lipophilicity, its release from a depot injection site or its absorption profile can be prolonged. For example, creating a long-chain fatty acid ester of this compound could lead to gradual hydrolysis by esterases in the body, maintaining therapeutic concentrations over an extended period. nih.gov

The activation mechanism is a critical design consideration, which can be either enzymatic or chemical (e.g., hydrolysis at a specific physiological pH). nih.gov The choice of the linker connecting the drug to the promoiety is crucial for determining the rate and location of drug release.

Table 2: Potential Prodrug Strategies for this compound This interactive table outlines different prodrug designs that could theoretically be applied to this compound to modify its pharmacokinetic properties.

| Prodrug Strategy | Promolety Example | Linkage Type | Activation Mechanism | Desired Outcome |

|---|---|---|---|---|

| Increased Lipophilicity | Long-chain alkyl group | Ester | Non-specific esterases | Enhanced oral absorption/permeability |

| Increased Solubility | Phosphate group | Phosphate ester | Alkaline phosphatases | Suitability for aqueous formulations |

| Targeted Delivery | Amino acid carrier | Amide | Peptidases | Transport across specific barriers |

| Sustained Release | Biodegradable polymer | Ester/Amide | Chemical/Enzymatic hydrolysis | Prolonged duration of action |

Mechanistic Approaches to Mitigate Receptor Desensitization and Tolerance (at a molecular/cellular level)

Opioid tolerance, the diminishing effect of a drug after repeated administration, is a significant clinical challenge linked to receptor desensitization. nih.govnih.gov This process occurs at the molecular level through a series of steps initiated by prolonged receptor activation. youtube.comslideshare.net

Upon continuous stimulation by an agonist like this compound, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. slideshare.net The binding of β-arrestin physically blocks the receptor from coupling with its G protein, effectively "uncoupling" it from the primary signaling pathway. nih.govresearchgate.net Furthermore, β-arrestin acts as a scaffold protein that recruits components of the endocytic machinery, leading to the internalization of the receptor from the cell surface into intracellular vesicles. youtube.comresearchgate.net While some receptors may be recycled back to the membrane (resensitization), chronic exposure can target them for degradation, leading to a net loss of receptors (downregulation). nih.gov

Mechanistic approaches to mitigate this process for this compound-based compounds could include:

Development of Biased Agonists: As discussed in section 6.1, compounds with a strong G protein bias and weak β-arrestin recruitment would theoretically cause less GRK-mediated phosphorylation and subsequent β-arrestin binding, thereby reducing the primary trigger for desensitization. mdpi.com

Modulating Ligand-Binding Kinetics: The residence time of a drug in the receptor binding pocket can influence the extent of desensitization. Designing this compound analogues with optimized on/off rates could potentially allow for receptor resensitization between binding events, thus preserving signaling integrity.

Targeting Downstream Modulators: Research could explore adjunct therapies that inhibit specific GRKs or other proteins involved in the desensitization cascade, although this represents a more complex, multi-drug paradigm.

Understanding the kinetics of this compound-induced receptor phosphorylation, β-arrestin recruitment, and receptor internalization at the cellular level is crucial for designing next-generation compounds with a reduced propensity for tolerance. nih.gov

Integration of this compound Research into Novel Drug Discovery Paradigms

Research on a specific chemical entity like this compound can be integrated into broader, more efficient drug discovery paradigms that leverage modern technology and evolving pharmacological concepts.

Computational and In Silico Screening: The known structure of this compound can serve as a scaffold for virtual screening of large compound libraries. nih.gov Computational docking simulations can predict how modifications to the this compound structure would affect its binding affinity and conformation at the opioid receptor. This approach can prioritize the synthesis of analogues with the highest probability of desired properties, such as G protein bias, reducing the time and cost associated with traditional high-throughput screening. nih.gov

Pharmacogenomics and Personalized Medicine: The response to opioids can vary significantly between individuals due to genetic variations in receptors, metabolizing enzymes, and signaling proteins. Integrating this compound research with pharmacogenomics could involve studying how its biased signaling properties are affected by common genetic polymorphisms. This could ultimately lead to the ability to match patients with the this compound-based compound most likely to be effective and well-tolerated for their specific genetic profile.

By placing the study of this compound within these novel paradigms, research can move beyond simple structure-activity relationships to a more holistic and systems-level understanding, accelerating the path toward potentially safer and more effective therapeutics. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. How can researchers establish the purity and structural identity of Dextilidine in laboratory settings?

Methodological Answer:

- Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment.

- Validate results against reference standards and include detailed characterization data (e.g., melting point, spectral peaks) in the experimental section .

- For novel derivatives, provide synthetic pathways, spectral comparisons, and reproducibility protocols to ensure consistency .

Q. What are standard protocols for synthesizing this compound in small-scale laboratory environments?

Methodological Answer:

- Follow stepwise synthetic routes documented in peer-reviewed literature, ensuring stoichiometric ratios and reaction conditions (temperature, catalysts) are rigorously controlled.

- Include safety protocols for handling reactive intermediates (e.g., inert atmosphere, fume hood use) as per chemical safety guidelines .

- Document all steps with raw data (e.g., yields, spectral traces) and cross-reference with known analogs to confirm reproducibility .

Q. Which spectroscopic and chromatographic methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- Employ LC-MS/MS for high sensitivity in detecting this compound in plasma or tissue samples, optimizing mobile phases and ionization parameters.

- Validate assays for linearity, limit of detection (LOD), and recovery rates using spiked samples.

- Cross-validate results with orthogonal methods (e.g., UV-Vis spectroscopy) to address matrix interference .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s metabolic pathways and enzyme interactions?

Methodological Answer:

- Use in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites, coupled with high-resolution mass spectrometry (HRMS) for structural elucidation.

- Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity () and turnover rates ().

- Address inter-species variability by testing human and animal models, ensuring ethical compliance for biological samples .

Q. What strategies resolve contradictions in pharmacological data for this compound across different experimental models?

Methodological Answer:

- Conduct meta-analysis of existing datasets to identify confounding variables (e.g., dosage, administration routes).

- Replicate studies under standardized conditions, using blinded protocols to minimize bias.

- Apply statistical tools (e.g., ANOVA, regression analysis) to isolate variables contributing to discrepancies .

Q. How can computational modeling predict this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What methodologies ensure ethical rigor in studies involving this compound’s effects on human-derived cell lines?

Methodological Answer:

- Adhere to institutional review board (IRB) protocols for cell line sourcing and usage, ensuring informed consent for donor materials.

- Include cytotoxicity assays (e.g., MTT, LDH release) to quantify safe exposure thresholds.

- Document all ethical considerations and conflicts of interest in the manuscript’s declaration section .

Data Analysis and Reporting

Q. How should conflicting results in this compound’s receptor-binding assays be statistically reconciled?

Methodological Answer:

- Perform Bland-Altman analysis to assess agreement between assay platforms (e.g., radioligand vs. fluorescence-based).

- Use sensitivity analysis to identify outliers or methodological biases (e.g., ligand purity, receptor preparation).

- Report confidence intervals and effect sizes to contextualize variability .

Q. What frameworks guide the integration of this compound’s preclinical data into translational research hypotheses?

Methodological Answer:

- Apply TRIPOD guidelines for predictive model development, ensuring external validation in independent cohorts.

- Use systematic review tools (PRISMA) to synthesize preclinical evidence and prioritize hypotheses for clinical testing.

- Align mechanistic findings with disease pathophysiology to justify translational relevance .

Ethical and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound’s synthetic protocols across laboratories?

Methodological Answer:

- Publish detailed supplemental materials, including raw spectral data, step-by-step reaction videos, and instrument calibration logs.

- Participate in inter-laboratory validation studies to identify critical control points (e.g., solvent purity, catalyst lot variability).

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all shared protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.